molecular formula C19H20F3N3O2 B3129051 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate CAS No. 339011-45-9

2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate

Cat. No.: B3129051
CAS No.: 339011-45-9
M. Wt: 379.4 g/mol
InChI Key: XGQUWQDQDHCION-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoroethyl group, a benzylpiperazine moiety, and a nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate typically involves the reaction of 6-chloronicotinic acid with 4-benzylpiperazine in the presence of a base, followed by the introduction of the trifluoroethyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group or the benzylpiperazine moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. The benzylpiperazine moiety can interact with various receptors, potentially modulating their activity. The nicotinate core may contribute to the compound’s biological activity by interacting with nicotinic acetylcholine receptors or other related pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl 6-(4-benzhydrylpiperazino)nicotinate: Similar structure but with a benzhydryl group instead of a benzyl group.

    2,2,2-Trifluoroethyl 6-(4-methylpiperazino)nicotinate: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate is unique due to the presence of the benzylpiperazine moiety, which imparts distinct pharmacological properties. The trifluoroethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)14-27-18(26)16-6-7-17(23-12-16)25-10-8-24(9-11-25)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQUWQDQDHCION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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